![molecular formula C7H4BrClF3N B1412187 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1227496-23-2](/img/structure/B1412187.png)
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
It’s likely that it leads to changes in the function of its targets, which could result in various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine . These factors could include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 2-chloro-4-(trifluoromethyl)pyridine.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and bioavailability.
Case Studies:
- Antimicrobial Agents: Research has shown that derivatives of trifluoromethylpyridine exhibit antimicrobial activity. The incorporation of the bromomethyl and chloro groups may enhance this activity by modifying the interaction with biological targets.
- Cancer Therapeutics: Some studies indicate that similar compounds can inhibit cancer cell proliferation. The mechanism often involves interaction with specific enzymes or receptors that are critical for tumor growth.
Organic Synthesis
Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis due to its reactive functional groups. It can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making it versatile for creating complex organic molecules .
Synthesis Methods:
The compound can be synthesized through bromination of 2-chloro-4-(trifluoromethyl)pyridine using brominating agents like N-bromosuccinimide (NBS). This method allows for selective bromination at the desired position, facilitating further chemical modifications.
Material Science
Development of Advanced Materials:
In material science, this compound is investigated for its potential use in developing materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in electronic devices or sensors .
Applications in Coatings:
Research suggests that compounds with trifluoromethyl groups can improve the durability and chemical resistance of coatings. This property makes them suitable for applications in harsh environments, such as industrial coatings and protective films.
Agricultural Chemistry
Agrochemical Synthesis:
The compound is explored for its potential use in synthesizing agrochemicals and pesticides. Its structural features may enhance the efficacy of pest control agents compared to traditional compounds .
Case Studies:
- Insecticides: Studies have indicated that trifluoromethylpyridine derivatives exhibit superior pest control properties. The incorporation of the bromomethyl group may further enhance these properties by improving binding affinity to target sites in pests .
- Herbicides: Research into herbicidal activity shows promise, with some derivatives demonstrating effective weed control while minimizing harm to crops .
Summary Table of Applications
Application Area | Specific Uses | Notable Features |
---|---|---|
Medicinal Chemistry | Intermediate in drug synthesis | Enhances lipophilicity |
Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |
Material Science | Development of advanced materials | Improves durability and chemical resistance |
Agricultural Chemistry | Synthesis of agrochemicals and pesticides | Superior pest control properties |
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is a member of the trifluoromethylpyridine class, which has garnered attention in both agrochemical and pharmaceutical research. This compound exhibits a range of biological activities, including potential applications in cancer therapy, enzyme inhibition, and modulation of cellular processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClFN
- Molecular Weight : 201.57 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it is known to affect histone deacetylase (HDAC) activity, which is significant for gene regulation and cancer therapy.
- Cell Signaling Modulation : The compound modulates cell signaling pathways by influencing kinase enzyme activities, thereby affecting cellular metabolism and gene expression.
Biological Activity Overview
Case Studies
- Antitumor Activity
- Enzyme Interaction
- Agrochemical Efficacy
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. The compound can cause skin burns and eye damage upon contact, highlighting the need for appropriate handling measures in laboratory settings.
Properties
IUPAC Name |
3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLHZICIGLUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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